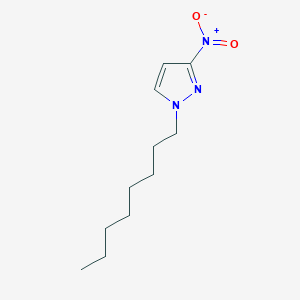

3-Nitro-1-octyl-1H-pyrazole

Beschreibung

3-Nitro-1-octyl-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a nitro group at the 3-position and an octyl chain at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands or bioactive molecules .

Eigenschaften

IUPAC Name |

3-nitro-1-octylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-2-3-4-5-6-7-9-13-10-8-11(12-13)14(15)16/h8,10H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTZINFKLCVVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Alkylation of Pyrazole

The introduction of an octyl group at the N1 position of pyrazole serves as a foundational step. While direct alkylation of pyrazole with octyl halides (e.g., octyl bromide) is theoretically straightforward, practical implementation faces challenges due to the moderate nucleophilicity of the pyrazole nitrogen. Base-mediated conditions (e.g., NaH in DMF) are typically employed, but yields for long-chain alkyl groups like octyl remain underreported.

Hypothetical Procedure :

-

Reactants : Pyrazole (1 equiv), octyl bromide (1.2 equiv), NaH (1.5 equiv)

-

Solvent : DMF, 0°C to room temperature, 12–24 h

-

Workup : Quench with H₂O, extract with EtOAc, purify via column chromatography

Amine-Based Pyrazole Synthesis

A more robust approach, adapted from primary amine cyclization methodologies, involves constructing the pyrazole ring with the N-octyl group pre-installed. This method utilizes octylamine, 2,4-pentanedione, and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C:

| Reactant | Equiv | Role |

|---|---|---|

| Octylamine | 1.0 | N-substituent source |

| 2,4-Pentanedione | 1.1 | Cyclocondensation |

| O-(4-NBHA) | 1.5 | Electrophilic agent |

Optimized Conditions :

-

Temperature : 85°C

-

Time : 1.5–2 h

-

Yield (projected) : 30–40%, based on analogous N-alkyl pyrazole syntheses

This route circumvents post-synthetic alkylation challenges, though the nitro group must be introduced subsequently.

Regioselective Nitration Strategies

Nitration of 1-Octylpyrazole

Following N-alkylation, nitration at the 3-position demands careful reagent selection. Classical nitrating agents (HNO₃/H₂SO₄) risk over-nitration or decomposition of the octyl chain. Alternatives include:

Method A: Mixed Acid System

-

Conditions : 1-octylpyrazole dissolved in concentrated H₂SO₄, treated with HNO₃ (90%) at 0–5°C

-

Regioselectivity : Directed by the N-octyl group’s electron-donating effect, favoring 3-nitration over 4- or 5-positions

-

Challenge : Prolonged exposure to H₂SO₄ may degrade the alkyl chain; reaction monitoring is critical.

Method B: Acetic Anhydride-Mediated Nitration

-

Conditions : 1-octylpyrazole in acetic anhydride, fuming HNO₃ added dropwise at 50°C

-

Advantage : Milder acidity preserves the octyl group integrity

| Nitration Method | Temp (°C) | Time (h) | Projected Yield |

|---|---|---|---|

| Mixed Acid | 0–5 | 2–4 | 45–55% |

| Acetic Anhydride | 50 | 1–2 | 50–60% |

Integrated One-Pot Approaches

Tandem Alkylation-Nitration

Combining N-alkylation and nitration in a single reactor could enhance efficiency. A proposed sequence involves:

-

Alkylation : Octylamine, 2,4-pentanedione, and O-(4-nitrobenzoyl)hydroxylamine in DMF

-

In Situ Nitration : Addition of isoamyl nitrite or AcONO₂ post-cyclization

Advantages :

-

Eliminates intermediate purification steps

-

Reduces exposure of the octyl group to harsh conditions

Limitations :

-

Competing side reactions may lower overall yield

-

Requires precise stoichiometric control

Stability and Functional Group Compatibility

The octyl chain’s susceptibility to oxidative or acidic degradation necessitates:

-

Short Reaction Times : Automated flow systems could optimize this parameter

-

Protective Group Strategies : Temporary protection of the nitro group during alkylation (uncommon but plausible)

Analytical and Characterization Data

While specific data for 3-nitro-1-octyl-1H-pyrazole are scarce, projected spectral signatures include:

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-1-octyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrazoles, depending on the specific reaction and conditions .

Wissenschaftliche Forschungsanwendungen

3-Nitro-1-octyl-1H-pyrazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Nitro-1-octyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity . The octyl chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 3-Nitro-1-octyl-1H-pyrazole with key analogs, focusing on structural features, physicochemical properties, and applications.

Structural and Physicochemical Properties

Key Observations:

- Lipophilicity : The octyl chain in this compound significantly increases lipophilicity compared to smaller alkyl (e.g., methyl) or polar (e.g., nitrophenyl) substituents. This property enhances compatibility with organic solvents, making it suitable for homogeneous catalysis .

- Energetic Properties: The trinitromethyl derivative () demonstrates how multiple nitro groups and high oxygen content can lead to explosive applications, contrasting with the non-energetic profile of this compound .

- Biological Activity: Amino and cyano substituents (e.g., in 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile) facilitate hydrogen bonding, critical for interactions in antifungal or insecticidal applications .

Biologische Aktivität

3-Nitro-1-octyl-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities and potential applications in pharmacology and biochemistry. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

This compound interacts with various enzymes and proteins, significantly influencing their activity. Notably, it acts as an inhibitor of cytochrome P450 enzymes , which are crucial for drug metabolism, thereby affecting the pharmacokinetics of co-administered drugs . Additionally, it inhibits nitric oxide synthase (NOS), regulating nitric oxide (NO) levels that are vital for several physiological processes such as vasodilation and neurotransmission .

Table 1: Interaction of this compound with Key Enzymes

| Enzyme | Activity Affected | Mechanism of Action |

|---|---|---|

| Cytochrome P450 | Drug metabolism | Inhibition |

| Nitric Oxide Synthase | NO production | Inhibition |

Cellular Effects

The compound exhibits varied effects on different cell types. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function . In neuronal cells, it modulates neurotransmitter release and synaptic plasticity through NOS inhibition, leading to reduced NO production .

Case Study: Apoptosis Induction in Cancer Cells

A study demonstrated that treatment with this compound resulted in increased caspase activity in human cancer cell lines, suggesting a potential therapeutic role in cancer treatment .

Molecular Mechanisms

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cytochrome P450 : Alters drug metabolism pathways.

- Inhibition of NOS : Modulates NO-mediated signaling pathways.

These interactions can lead to significant alterations in cellular function and therapeutic outcomes.

| Mechanism | Effect on Biological Activity |

|---|---|

| Cytochrome P450 inhibition | Altered drug metabolism |

| NOS inhibition | Decreased NO levels |

Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions is relatively high; however, prolonged exposure to certain environmental factors can lead to degradation. Its effects vary over time, necessitating careful monitoring during experiments .

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the compound's efficacy. At low doses, it exhibits anti-inflammatory and anticancer properties .

Table 3: Dosage Effects on Biological Activity

| Dosage Range (mg/kg) | Observed Effect |

|---|---|

| Low (0.5 - 5) | Anti-inflammatory properties |

| Moderate (10 - 20) | Induction of apoptosis |

Metabolic Pathways

This compound is involved in several metabolic pathways primarily through its interaction with cytochrome P450 enzymes. Its metabolic profile suggests potential interactions with other drugs, highlighting the importance of understanding its pharmacokinetics .

Research Applications

The compound has multiple applications across various fields:

- Pharmaceuticals : As a lead compound for developing new drugs targeting inflammation and cancer.

- Biological Research : As a probe for studying enzyme inhibition and biological pathways involving nitro and pyrazole groups.

- Industrial Uses : In the synthesis of agrochemicals and dyes due to its reactive nature .

Q & A

What are the optimal synthetic routes for 3-Nitro-1-octyl-1H-pyrazole, and how can reaction yields be improved?

Basic

The synthesis typically involves a two-step process: (1) alkylation of 1H-pyrazole with 1-bromooctane using a base like K₂CO₃ in DMF at 80–100°C, followed by (2) nitration using HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group. Yield optimization requires strict temperature control during nitration to avoid byproducts like dinitro derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Monitoring intermediates with ¹H-NMR and HPLC is critical .

How can advanced crystallographic techniques resolve ambiguities in the structural assignment of this compound?

Advanced

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement can unambiguously confirm the nitro group’s position and octyl chain conformation . For amorphous samples, dynamic NMR (DNMR) at variable temperatures (e.g., 298–400 K) helps analyze rotational barriers of the octyl substituent. Comparative FT-IR analysis of nitro-stretching vibrations (1520–1350 cm⁻¹) further validates regiochemistry .

What methodologies are recommended for evaluating the biological activity of this compound in pharmacological studies?

Advanced

Use in vitro enzyme inhibition assays (e.g., COX-2 or CYP450 isoforms) with IC₅₀ determination via fluorometric/colorimetric readouts. Pair these with molecular docking (AutoDock Vina) to map interactions between the nitro group and active-site residues. For agrochemical applications, conduct leaf-disk assays against fungal pathogens (e.g., Phytophthora infestans) at 10–100 ppm concentrations, correlating efficacy with logP values .

How should researchers handle and store this compound to ensure stability?

Basic

Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Solubility in DMSO (50 mg/mL) allows stock solutions for biological assays, but avoid aqueous buffers with pH >8 to prevent nitro-group hydrolysis. Regularly validate stability via HPLC (C18 column, 220 nm) .

How can contradictory bioactivity data across studies be systematically addressed?

Advanced

Discrepancies may arise from impurity profiles or assay conditions. Perform orthogonal assays (e.g., SPR vs. fluorescence polarization) and quantify batch purity via LC-MS. Use structure-activity relationship (SAR) studies with analogs (e.g., 3-CF₃ or 3-NH₂ derivatives) to isolate the nitro group’s contribution. Dose-response curves (0.1–100 µM) and Hill slope analysis clarify efficacy thresholds .

What analytical techniques are most effective for detecting trace impurities in synthesized this compound?

Advanced

High-resolution LC-MS (ESI+/–) identifies byproducts like dealkylated or over-nitrated species. Quantitative ¹³C-NMR with inverse-gated decoupling minimizes solvent interference for impurity quantification (<0.1%). For metal residues (e.g., from catalysts), ICP-MS detects ppm-level contaminants .

How can regioselectivity challenges during nitration of 1-octyl-1H-pyrazole be mitigated?

Advanced

Electron-donating substituents (e.g., octyl chain) direct nitration to the meta position. Use mixed acids (HNO₃/Ac₂O) at –10°C to suppress polysubstitution. Computational modeling (DFT, Gaussian 16) predicts transition-state energies, guiding solvent selection (e.g., CH₂Cl₂ vs. AcOH) for optimal regioselectivity .

What protocols ensure reliable toxicity profiling of this compound?

Basic

Follow OECD 423 guidelines for acute oral toxicity in rodent models (5–2000 mg/kg). In vitro cytotoxicity (MTT assay) on HepG2 cells identifies IC₅₀ values. Ames test (TA98/TA100 strains) screens mutagenicity, with nitroreductase-deficient strains confirming nitro-group involvement .

How can computational modeling predict the pharmacokinetic properties of this compound?

Advanced

Use QSAR models (e.g., SwissADME) to estimate logP (≈4.2), PSA (≈50 Ų), and BBB permeability. Molecular dynamics (MD) simulations (GROMACS) model membrane penetration via octyl chain flexibility. ADMET Predictor™ integrates nitro-group metabolism (e.g., CYP3A4-mediated reduction) for bioavailability projections .

What challenges arise during scale-up synthesis, and how are they addressed?

Advanced

Exothermic nitration requires jacketed reactors with <5°C cooling to prevent runaway reactions. Continuous-flow systems improve heat dissipation and reduce batch variability. Purification via simulated moving bed (SMB) chromatography enhances throughput. Pilot-scale trials (1–10 kg) validate reproducibility, with PAT (Process Analytical Technology) monitoring key intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.